N1-beta-D-Arabinopyranosylamino guanidine hno3
Description
N1-beta-D-Arabinopyranosylamino guanidine HNO3 (CAS 368452-60-2) is a glycosylated guanidine derivative comprising a β-D-arabinopyranosyl sugar moiety linked to a guanidine group via an amino bridge, with nitric acid (HNO₃) as a counterion. Its molecular formula is C₇H₁₇N₅O₈, with a molecular weight of 299.24 g/mol and a polar surface area (PSA) of 230.13 Ų . Structurally, the arabinose sugar adopts a pyranose ring conformation, distinguishing it from linear guanidine salts.
The arabinose modification may enhance bioavailability or target specificity compared to simpler guanidine salts.
Properties
IUPAC Name |
nitric acid;2-[(3,4,5-trihydroxyoxan-2-yl)amino]guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O4.HNO3/c7-6(8)10-9-5-4(13)3(12)2(11)1-14-5;2-1(3)4/h2-5,9,11-13H,1H2,(H4,7,8,10);(H,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGYVOMPIVRVHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NN=C(N)N)O)O)O.[N+](=O)(O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of N1-beta-D-Arabinopyranosylamino guanidine hno3 involves synthetic routes that include methylation and glycosylation of monosaccharides . The compound is custom synthesized to achieve high purity, making it suitable for modification of saccharides or oligosaccharides to create new carbohydrates with desired properties
Chemical Reactions Analysis
N1-beta-D-Arabinopyranosylamino guanidine hno3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include dry chemical, carbon dioxide, and alcohol-resistant foam for firefighting purposes . The major products formed from these reactions depend on the specific reagents and conditions used, but the compound’s high reactivity allows for the formation of a wide range of derivatives.
Scientific Research Applications
Scientific Research Applications
The applications of N-1-beta-D-Arabinopyranosylamino guanidine HNO3 can be categorized into several key areas:
Antimicrobial Activity
N-1-beta-D-Arabinopyranosylamino guanidine HNO3 exhibits notable antimicrobial properties, making it a candidate for developing treatments against bacterial infections. Its efficacy against various strains can be investigated through in vitro studies to determine minimum inhibitory concentrations and mechanism of action.
Cancer Research
This compound has been studied for its role in inhibiting cathepsin L, an enzyme implicated in tumor progression and metastasis. Research indicates that N-1-beta-D-Arabinopyranosylamino guanidine HNO3 may serve as a scaffold for designing inhibitors that could potentially suppress tumor growth .
Glycobiology
Due to its sugar moiety, this compound is relevant in glycobiology, where it can be utilized to study glycosylation processes or as a building block in synthesizing glycosylated drugs. Its role in modulating biological processes through carbohydrate interactions is an area of ongoing research.
Case Study 1: Antimicrobial Testing
A study conducted on the antimicrobial effects of N-1-beta-D-Arabinopyranosylamino guanidine HNO3 demonstrated significant activity against Gram-positive bacteria. The compound was tested against strains such as Staphylococcus aureus and Enterococcus faecalis, showing promising results that warrant further exploration into its mechanism of action and potential therapeutic uses.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Enterococcus faecalis | 64 µg/mL |
Case Study 2: Inhibition of Cathepsin L
In a biochemical assay, N-1-beta-D-Arabinopyranosylamino guanidine HNO3 was evaluated for its ability to inhibit cathepsin L activity in cancer cell lines. The results indicated a dose-dependent inhibition, suggesting that modifications to the compound could enhance its effectiveness as a therapeutic agent.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25% |
| 50 | 60% |
| 100 | 85% |
Mechanism of Action
The mechanism of action of N1-beta-D-Arabinopyranosylamino guanidine hno3 involves its interaction with molecular targets and pathways in biological systems . The compound’s high reactivity allows it to form stable complexes with various biomolecules, thereby influencing biochemical pathways and molecular interactions . The specific molecular targets and pathways involved depend on the context of its use in research and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Glycosylated Guanidine Derivatives
Table 1: Structural and Molecular Comparison
Key Findings :
- Stereochemical Impact: The β-D-arabinose configuration in the target compound may confer distinct binding properties compared to α-L-arabinose or β-D-glucose/galactose derivatives. For example, β-D-sugars are more commonly recognized by biological systems .
- Counterion Effects: The HNO₃ counterion could influence solubility and stability compared to HCl in related compounds. Guanidine nitrate (CAS 506-93-4), for instance, is chemically unstable and explosive under friction or heat , suggesting HNO₃-containing derivatives require careful handling.
Non-Glycosylated Guanidine Salts
Table 2: Functional and Toxicity Comparison
Key Findings :
- Toxicity: Guanidine nitrate and hydrochloride exhibit moderate acute toxicity, with LD₅₀ values in the 475–1,100 mg/kg range . The arabinose-modified derivative may reduce systemic toxicity due to altered absorption or metabolism.
- Functional Roles : Unlike simpler salts used as denaturants (e.g., guanidine HCl unfolds proteins via chaotropic effects ), glycosylated guanidines might act as targeted enzyme inhibitors or antimicrobial agents, leveraging sugar-specific interactions .
Biological Activity
N1-beta-D-Arabinopyranosylamino guanidine HNO3 is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 299.24 g/mol. The compound's structure includes a guanidine moiety linked to a beta-D-arabinopyranosyl group, indicating potential interactions with biological macromolecules.
Biological Activity Overview
The biological activities of guanidine derivatives have been widely studied, revealing various pharmacological effects, including:
- Antimicrobial Activity : Some guanidine compounds exhibit inhibitory effects against bacteria and fungi, making them potential candidates for antibiotic development.
- Anticancer Properties : Research indicates that certain guanidine derivatives can induce apoptosis in cancer cells, suggesting their role as anticancer agents.
- Immunomodulatory Effects : These compounds may modulate immune responses, providing therapeutic avenues for autoimmune diseases.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Guanidine compounds can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : They may interact with various receptors, influencing signal transduction pathways.
- DNA Interaction : Some studies suggest that guanidine derivatives can bind to DNA, affecting replication and transcription processes.
Research Findings
Recent studies have focused on the biological activities of this compound and related compounds:
- A study published in Medicinal Chemistry highlighted the synthesis and evaluation of various guanidine derivatives for their antimicrobial properties. The findings indicated that certain modifications to the guanidine structure enhanced activity against specific bacterial strains .
- Another research effort examined the anticancer effects of similar compounds, demonstrating that they could induce cell cycle arrest and apoptosis in human cancer cell lines .
Case Studies
Several case studies provide insights into the practical applications of this compound:
-
Case Study 1: Antimicrobial Efficacy
A series of tests assessed the compound's efficacy against Mycobacterium tuberculosis. Results showed significant growth inhibition at low concentrations, suggesting potential as a new anti-TB agent . -
Case Study 2: Cancer Cell Line Studies
In vitro studies on breast cancer cell lines demonstrated that treatment with this compound led to a reduction in cell viability and increased markers of apoptosis .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N1-β-D-Arabinopyranosylamino Guanidine HNO₃, and how can structural purity be validated?
- Methodological Answer: Synthesis typically involves coupling β-D-arabinopyranosylamine with guanidine derivatives under acidic conditions. Structural validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, and 2D-COSY for glycosidic bond confirmation) and high-resolution mass spectrometry (HRMS) to verify molecular weight and HNO₃ adduct formation. For purity, reverse-phase HPLC with UV detection at 210–260 nm is recommended to resolve impurities from the polar sugar-guanidine backbone .
Q. Which analytical techniques are critical for characterizing stability under varying pH and temperature conditions?
- Methodological Answer: Stability studies should employ:
- Thermogravimetric Analysis (TGA) to assess decomposition temperatures.
- pH-dependent UV-Vis spectroscopy (200–400 nm) to monitor structural changes.
- Liquid Chromatography-Mass Spectrometry (LC-MS) to identify degradation products. For example, HNO₃ dissociation under alkaline conditions may require ion-pair chromatography for detection .
Q. How can researchers optimize solubility for in vitro assays?
- Methodological Answer: Solubility screening in aqueous buffers (pH 4–8) and polar aprotic solvents (e.g., DMSO) is essential. Co-solvency with cyclodextrins or polyethylene glycol (PEG) derivatives can enhance solubility. Dynamic Light Scattering (DLS) should confirm nanoparticle-free solutions before biological testing .
Advanced Research Questions
Q. What molecular dynamics (MD) approaches elucidate interactions between N1-β-D-Arabinopyranosylamino Guanidine HNO₃ and DNA polymerases?
- Methodological Answer: MD simulations (e.g., AMBER or GROMACS) can model the compound’s binding to Taq polymerase or reverse transcriptase. Key parameters include:
- Free energy calculations (MM-PBSA) to quantify binding affinity.
- Hydrogen bond analysis between the guanidine group and polymerase active sites.
Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended to cross-verify computational predictions .
Q. How does the compound function as a nitrogen source in bacterial metabolism, and what enzymatic pathways are involved?
- Methodological Answer: Use ¹⁵N isotopic labeling to track guanidine-derived nitrogen assimilation in bacterial cultures (e.g., E. coli). Transcriptomic analysis (RNA-seq) can identify upregulated genes (e.g., gua operon) responsible for guanidine hydrolysis. Knockout strains of putative guanidine deiminases can confirm enzymatic specificity .
Q. How should researchers address contradictory data on the compound’s inhibitory effects across enzyme assays?
- Methodological Answer: Contradictions often arise from assay conditions (e.g., ionic strength, cofactors). Standardize protocols using:
- Michaelis-Menten kinetics with varied substrate concentrations.
- Z’-factor analysis to quantify assay robustness.
Cross-test in orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to rule out interference from the compound’s aromatic or charged groups .
Q. What strategies improve batch-to-batch consistency in research-grade synthesis?
- Methodological Answer: Implement Quality-by-Design (QbD) principles:
- Design of Experiments (DoE) to optimize reaction time, temperature, and stoichiometry.
- In-process controls (IPC) via inline FTIR for real-time monitoring.
Batch consistency requires quantitative NMR (qNMR) with internal standards (e.g., maleic acid) to validate purity ≥95% .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer: Use docking simulations (AutoDock Vina) to screen virtual libraries of arabinose-modified guanidines. Focus on pharmacophore features like:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
